Phosphorane, nonylidenetriphenyl-
Description
Phosphorane, nonylidenetriphenyl- (systematic name: triphenyl(nonylidene)phosphorane) is a stable phosphorus ylide characterized by a nonylidene group (-CH=C(C8H17)) attached to a triphenylphosphorane core. Its synthesis involves the initial addition of triphenylphosphine to diethyl acetylenedicarboxylate (DAAD), followed by protonation and subsequent attack by a triazole anion, forming the final phosphorane structure . Key spectroscopic data include a carbonyl absorption band at 1753 cm⁻¹ in IR spectra, indicative of ester functionalities, and NMR spectral assignments consistent with its proposed structure . This compound participates in reactions analogous to other phosphorus ylides, such as Wittig-type alkene formations, but its extended alkyl chain imparts distinct physicochemical and reactivity profiles compared to shorter-chain analogues.
Properties
CAS No. |
54208-05-8 |
|---|---|
Molecular Formula |
C27H33P |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
nonylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H33P/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-24H,2-7,17H2,1H3 |
InChI Key |
HMLXPOAQBHIMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, nonylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyllithium .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production methods may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: Phosphorane, nonylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . This reaction is highly valued for its ability to form alkenes with precise control over the location of the double bond.
Common Reagents and Conditions:
Reagents: Triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium)
Major Products: The major product of the Wittig reaction involving phosphorane, nonylidenetriphenyl- is an alkene, along with triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Phosphorane, nonylidenetriphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorane, nonylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered oxaphosphetane ring . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction is driven by the strong affinity of phosphorus for oxygen, which stabilizes the formation of the phosphine oxide byproduct.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the phosphorane core significantly influences properties. Below is a comparative analysis of key analogues:
*Estimated based on molecular formula.
Key Observations :
- The nonylidene group increases hydrophobicity (higher logP) compared to methylene or benzylidene derivatives, enhancing solubility in nonpolar solvents.
- Benzylidenetriphenylphosphorane exhibits aromatic interactions due to the phenyl group, enabling unique reactivity with quinones .
- Methylenetriphenylphosphorane has lower molecular weight and simpler structure, making it a standard reagent for alkenation via Wittig reactions .
Wittig and Related Reactions
- Nonylidenetriphenylphosphorane: Reacts with carbonyl compounds to form α,β-unsaturated esters, leveraging its ester-functionalized nonylidene chain .
- Methylenetriphenylphosphorane : Widely used to synthesize alkenes from aldehydes/ketones, with applications in polymer and pharmaceutical synthesis .
- Benzylidenetriphenylphosphorane: Forms conjugated styrene derivatives and participates in cycloadditions with quinones .
Specialized Reactivity
- Nonylidenetriphenylphosphorane: The long alkyl chain may stabilize transition states in Michael additions, as seen in prop-2-enylidene derivatives .
- Isopropylidene analogue : Facilitates cyclization reactions due to steric effects from the branched substituent .
Spectroscopic and Physical Properties
- IR Spectroscopy: Nonylidenetriphenylphosphorane shows ester C=O stretches at 1753 cm⁻¹ , whereas methylenetriphenylphosphorane lacks such bands due to the absence of ester groups.
- NMR: Nonylidenetriphenylphosphorane exhibits distinct alkene proton shifts (δ 5–6 ppm) and alkyl chain resonances (δ 0.5–2.5 ppm) , contrasting with benzylidene derivatives' aromatic signals (δ 7–8 ppm) .
- Thermodynamic Data : Methylenetriphenylphosphorane has a lower ionization energy (6.62 eV) , suggesting reduced stability compared to bulkier analogues.
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